molecular formula C17H16ClFN4OS B12740949 Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N'-(5-cyano-2-pyridinyl)- CAS No. 181305-28-2

Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N'-(5-cyano-2-pyridinyl)-

Cat. No.: B12740949
CAS No.: 181305-28-2
M. Wt: 378.9 g/mol
InChI Key: DUNMXVXAKKVRJV-UHFFFAOYSA-N
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Description

Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N’-(5-cyano-2-pyridinyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by its unique structural features, which include a thiourea backbone, a chlorinated ethoxy-fluorophenyl group, and a cyano-pyridinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea derivatives typically involves the reaction of isothiocyanates with amines. For this specific compound, the synthetic route might involve:

    Preparation of the isothiocyanate intermediate: This can be achieved by reacting a suitable chlorinated ethoxy-fluorophenyl amine with thiophosgene under controlled conditions.

    Reaction with the amine: The isothiocyanate intermediate is then reacted with a cyano-pyridinyl amine to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, including crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Thiourea derivatives can undergo various chemical reactions, including:

    Oxidation: Thioureas can be oxidized to form thiourea dioxide or other oxidized species.

    Reduction: Reduction reactions can convert thioureas to corresponding amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea nitrogen atoms, leading to the formation of substituted thioureas.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield thiourea dioxide, while substitution reactions could produce various N-substituted thioureas.

Scientific Research Applications

Thiourea derivatives have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Explored for their therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the production of polymers, dyes, and agricultural chemicals.

Mechanism of Action

The mechanism of action of thiourea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the cyano-pyridinyl moiety can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, known for its use in agriculture and as a reagent in organic synthesis.

    N-Phenylthiourea: A derivative with applications in medicinal chemistry.

    N,N’-Disubstituted thioureas: A broad class of compounds with diverse chemical and biological properties.

Uniqueness

The compound “Thiourea, N-(2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl)-N’-(5-cyano-2-pyridinyl)-” is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of chlorinated ethoxy-fluorophenyl and cyano-pyridinyl groups may enhance its potential for specific applications in medicinal and industrial chemistry.

Properties

CAS No.

181305-28-2

Molecular Formula

C17H16ClFN4OS

Molecular Weight

378.9 g/mol

IUPAC Name

1-[2-(2-chloro-3-ethoxy-6-fluorophenyl)ethyl]-3-(5-cyanopyridin-2-yl)thiourea

InChI

InChI=1S/C17H16ClFN4OS/c1-2-24-14-5-4-13(19)12(16(14)18)7-8-21-17(25)23-15-6-3-11(9-20)10-22-15/h3-6,10H,2,7-8H2,1H3,(H2,21,22,23,25)

InChI Key

DUNMXVXAKKVRJV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)C#N)Cl

Origin of Product

United States

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